![molecular formula C17H19N5O2S B2794753 5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine CAS No. 1257705-09-1](/img/structure/B2794753.png)
5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Vue d'ensemble
Description
The compound “5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine”, also known as GS-829845, is a major, active metabolite of Filgotinib . It is a JAK1 preferential inhibitor but is approximately 10-fold less potent than the parent and has a longer half-life .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, the core structure of the compound, can be achieved through various methods. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .Molecular Structure Analysis
The molecular structure of this compound is complex, with a [1,2,4]triazolo[1,5-a]pyridine core structure. This core is attached to a phenyl group which is further connected to a 1,1-dioxothiomorpholin-4-ylmethyl group .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridines are diverse. For instance, they can be synthesized by the multicomponent variant, the Biginelli reaction of aminotriazoles, 1,3-dicarbonyl or related compounds with aldehydes .Applications De Recherche Scientifique
Rheumatoid Arthritis
GS-829845 is a major active metabolite of Filgotinib, a Janus kinase (JAK1) preferential inhibitor . It has been used in the treatment of rheumatoid arthritis (RA). The compound contributes to efficacy via JAK1 inhibition, modulating the inflammatory pathways underlying RA .
Inflammatory Bowel Disease
GS-829845 has been implicated in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis . It works by inhibiting the JAK-STAT signalling pathway, which is involved in the pathogenesis of IBD .
Psoriatic Arthritis
Research has suggested that GS-829845 could be beneficial in the treatment of psoriatic arthritis . The JAK-STAT signalling pathway, which GS-829845 helps to modulate, is implicated in the pathogenesis of this condition .
Ankylosing Spondylitis
GS-829845 may also be used in the treatment of ankylosing spondylitis . This is another inflammatory condition where the JAK-STAT signalling pathway plays a crucial role .
Autoimmune Diseases
GS-829845, through its parent compound Filgotinib, has been used in the treatment of various autoimmune diseases . By inhibiting JAK1, it helps to modulate the immune response, thereby managing the symptoms of these diseases .
Lymphopoiesis
While there’s no direct evidence of GS-829845 being used in lymphopoiesis, the JAK-STAT signalling pathway, which GS-829845 modulates, plays a critical role in immune homeostasis and lymphopoiesis . Therefore, it’s plausible that GS-829845 could have potential applications in this area.
Mécanisme D'action
Target of Action
It has been reported to be active against bacteria and fungi , suggesting that it may interact with proteins or enzymes that are essential for the survival of these organisms.
Mode of Action
It is suggested that the compound may inhibit the synthesis of prostaglandins , which are lipid compounds that have diverse hormone-like effects in animals.
Biochemical Pathways
Given its reported anti-inflammatory activities and inhibition of prostaglandin synthesis , it may affect the arachidonic acid pathway, which is responsible for the production of prostaglandins.
Result of Action
The compound has shown to have anti-inflammatory activities . This suggests that it may reduce inflammation by inhibiting the synthesis of prostaglandins , which are known to mediate inflammatory responses.
Orientations Futures
Propriétés
IUPAC Name |
5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c18-17-19-16-3-1-2-15(22(16)20-17)14-6-4-13(5-7-14)12-21-8-10-25(23,24)11-9-21/h1-7H,8-12H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWJAVQGRJEEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine | |
CAS RN |
1257705-09-1 | |
| Record name | GS-829845 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHF94L8HXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

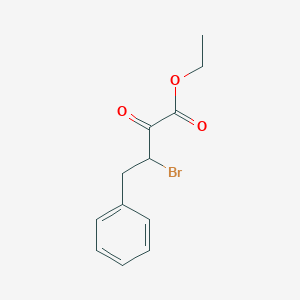
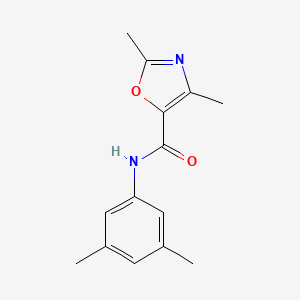
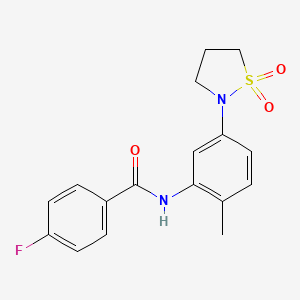
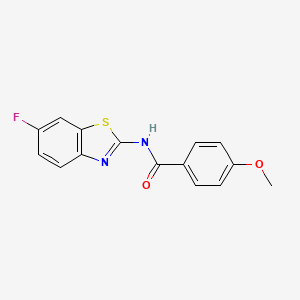
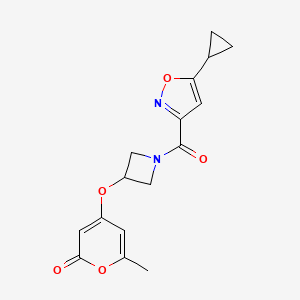
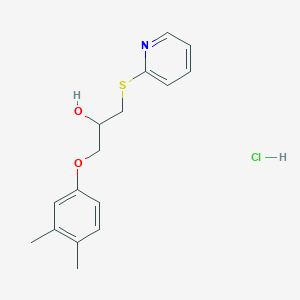
![ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B2794679.png)
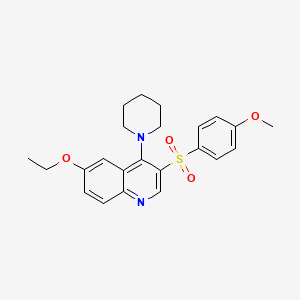
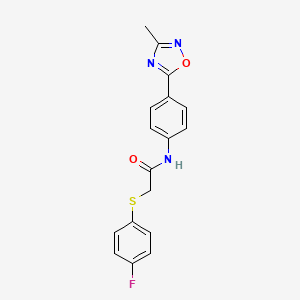
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2794686.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2794687.png)
![N-(4-isopropylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
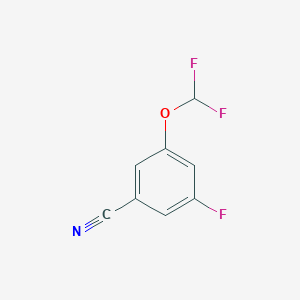
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2794692.png)